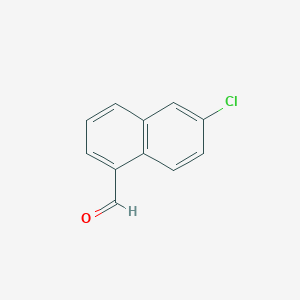

6-Chloronaphthalene-1-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloronaphthalene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJQARCLKRKHOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)C(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116632-02-1 | |

| Record name | 6-chloronaphthalene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Chloronaphthalene 1 Carbaldehyde and Its Analogs

De Novo Synthetic Approaches to the Naphthalene (B1677914) Core with Chloro and Carbaldehyde Functionalities

The de novo synthesis of a naphthalene core offers the advantage of installing the desired chloro and carbaldehyde functionalities at specific positions from the outset, thereby avoiding potential issues with regioselectivity in later steps. These methods often involve the construction of the bicyclic aromatic system from acyclic or monocyclic precursors.

Multi-Step Organic Synthesis Strategies

Multi-step syntheses are fundamental to constructing complex aromatic systems like substituted naphthalenes. These strategies often rely on classical reactions that form the bicyclic ring system, such as annulation reactions. For instance, a plausible, though not explicitly detailed in the provided search results for this specific compound, multi-step sequence could involve the reaction of a substituted benzaldehyde (B42025) with a suitable four-carbon component to build the second ring.

A general approach to substituted naphthalenes involves the cyclization of appropriately functionalized precursors. For example, a multi-step reaction sequence to produce 2-chloronaphthalene (B1664065) begins with indene, which undergoes a two-step process involving potassium tert-butylate and chloroform, followed by treatment with ethanolic potassium hydroxide. While this provides a chlorinated naphthalene, further functionalization would be required to introduce the aldehyde group at the C1 position.

Regioselective Functionalization Techniques

Achieving the desired 1,6-disubstitution pattern on the naphthalene ring during its formation is a key challenge that can be addressed through regioselective techniques. These methods often employ directing groups or specific reaction conditions to control the position of incoming substituents.

While specific de novo syntheses leading directly to 6-Chloronaphthalene-1-carbaldehyde are not extensively documented in the provided search results, the principles of regioselective synthesis of polysubstituted naphthalenes are well-established. For example, certain annulation strategies allow for the controlled formation of specific isomers based on the substitution pattern of the starting materials.

Functionalization of Pre-existing Naphthalene Scaffolds

An alternative and often more practical approach to obtaining 6-Chloronaphthalene-1-carbaldehyde involves the modification of a readily available naphthalene derivative, such as 2-chloronaphthalene. This strategy hinges on the ability to selectively introduce an aldehyde group at the desired C1 position.

Introduction of the Aldehyde Group

The introduction of a formyl group onto an aromatic ring is a common transformation in organic synthesis, with several established methods available.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. The electrophilic Vilsmeier reagent then attacks the aromatic ring, leading to the formation of an iminium salt, which is subsequently hydrolyzed to yield the aldehyde.

For the synthesis of a chloronaphthalene carbaldehyde, this method can be applied to a chloronaphthalene precursor. For instance, the formylation of 1-chloronaphthalene (B1664548) using 3,3-dichloromethyl methyl ether and tin(IV) chloride in dichloromethane (B109758) has been reported to produce 4-chloronaphthalene-1-carbaldehyde. chemicalbook.com This demonstrates the feasibility of formylating a chloronaphthalene ring. The regioselectivity of the Vilsmeier-Haack reaction on 2-chloronaphthalene is crucial for the synthesis of the target molecule. The chloro group at the 2-position is an ortho, para-director, but also deactivating. The electronic and steric effects would influence the position of formylation. While not explicitly detailed for the 6-chloro-1-formyl isomer in the provided results, formylation would be expected to occur at an activated position.

Another common strategy for introducing an aldehyde group is through the oxidation of a methyl or hydroxymethyl group already present on the naphthalene ring. This two-step approach involves first introducing the one-carbon substituent and then oxidizing it to the desired aldehyde oxidation state.

For the synthesis of 6-Chloronaphthalene-1-carbaldehyde, this would involve the preparation of either 6-chloro-1-methylnaphthalene (B171141) or (6-chloro-1-naphthalenyl)methanol as a precursor. The subsequent oxidation of the methyl or hydroxymethyl group to an aldehyde can be achieved using a variety of oxidizing agents. Common reagents for the oxidation of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base). These methods are generally mild and can be selective for the aldehyde without over-oxidation to the carboxylic acid. The choice of oxidant would depend on the specific substrate and the desired reaction conditions.

| Precursor | Oxidizing Agent | Product |

| 6-Chloro-1-methylnaphthalene | e.g., Selenium dioxide | 6-Chloronaphthalene-1-carbaldehyde |

| (6-Chloro-1-naphthalenyl)methanol | e.g., Pyridinium chlorochromate (PCC) | 6-Chloronaphthalene-1-carbaldehyde |

Introduction of the Chlorine Substituent

The introduction of a chlorine atom at a specific position on the naphthalene ring is a key step in the synthesis of 6-chloronaphthalene-1-carbaldehyde. This can be achieved through various methods, including electrophilic chlorination and halogen exchange reactions.

Electrophilic chlorination is a common method for introducing chlorine onto an aromatic ring. In the context of naphthalene, the position of chlorination is influenced by the reaction conditions and the presence of other substituents. youtube.comwordpress.com For the synthesis of chlorinated naphthalene derivatives, various chlorinating agents and catalysts can be employed.

Research into the electrophilic chlorination of naphthalene has identified several effective metal chlorides as catalysts. nih.govresearchgate.net Copper(II) chloride (CuCl₂) has shown high activity for naphthalene chlorination at temperatures between 200-350 °C. nih.govresearchgate.net Iron(II) and (III) chlorides are also active, but within a narrower temperature range of 200-250 °C. nih.govresearchgate.net These reactions often proceed through a mechanism involving dechlorination-oxychlorination cycles of the metal species, leading to selective chlorination, primarily at the 1 and 4 positions of the naphthalene core. nih.govresearchgate.net

For the synthesis of 1-chloronaphthalene, reacting naphthalene with sulfuryl chloride (SO₂Cl₂) in the presence of aluminum chloride (AlCl₃) at 25°C is an effective method. youtube.com To produce 4-chloronaphthalene-1-carbaldehyde, a related compound, 1-chloronaphthalene can be reacted with 1,1-dichlorodimethyl ether and tin(IV) chloride. chemicalbook.com

| Metal Chloride | Optimal Temperature Range (°C) | Relative Naphthalene Chlorination Efficiency (at 250°C) |

| CuCl₂·2H₂O | 200-350 | Highest |

| CuCl | - | 7.5-fold lower than CuCl₂·2H₂O |

| FeCl₃·6H₂O | 200-250 | 30.2-fold lower than CuCl₂·2H₂O |

| FeCl₂·4H₂O | 200-250 | 34.7-fold lower than CuCl₂·2H₂O |

Data sourced from studies on electrophilic chlorination of naphthalene. nih.govresearchgate.net

Halogen exchange reactions, also known as Finkelstein reactions, provide an alternative route for the synthesis of chlorinated naphthalenes. This type of reaction involves the conversion of an aryl iodide or bromide to the corresponding chloride. While specific examples for the direct synthesis of 6-chloronaphthalene-1-carbaldehyde via this method are not extensively detailed in the provided context, the general principle is a cornerstone of halogen chemistry. This approach would typically involve the synthesis of a bromo- or iodo-naphthalene-1-carbaldehyde precursor, followed by a metal-catalyzed or mediated halogen exchange to install the chlorine atom.

Green Chemistry Principles in the Synthesis of Naphthalene Carbaldehydes

The principles of green chemistry aim to develop chemical processes that are environmentally benign. ijprt.orgresearchgate.net This includes the use of safer solvents, renewable starting materials, and catalytic reactions to improve efficiency and reduce waste. researchgate.net

The use of water as a solvent in organic synthesis is a key aspect of green chemistry. nih.gov However, the poor solubility of many organic compounds in water presents a significant challenge. nih.gov Aqueous micellar media, formed by the addition of surfactants to water, can overcome this limitation by creating nanoreactors that can solubilize organic reactants. nih.govrsc.org This approach not only promotes the reaction but can also enhance selectivity and simplify product isolation and catalyst recycling. nih.gov For instance, palladium-catalyzed coupling reactions, which are traditionally conducted in dry organic solvents, have been successfully performed in aqueous micellar solutions. rsc.orgescholarship.org This technique has been applied to various transformations, including α-arylations of ketones and the dehydration of primary amides to nitriles. escholarship.org

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective chemical transformations. ijprt.org Catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions and often with higher selectivity, thereby reducing by-product formation. ijprt.org In the synthesis of naphthalene derivatives, various metal-catalyzed reactions have been employed. For instance, palladium-catalyzed annulation reactions between 1-bromo-2-vinylbenzene derivatives and alkynes provide an efficient route to substituted naphthalenes. thieme-connect.com Rhenium-catalyzed reactions of aldehydes and ketimines with dienes have also been reported for the synthesis of naphthalenes. thieme-connect.com Furthermore, the use of heterogeneous catalysts, such as nanozeolites, in aqueous media offers a green and reusable catalytic system for the synthesis of various heterocyclic compounds. psu.edu

Stereochemical Considerations in the Synthesis of Related Chiral Naphthalene Derivatives

The introduction of chirality into naphthalene systems, especially those with substitution patterns that lead to restricted bond rotation, gives rise to atropisomers—stereoisomers that are conformationally stable and can be isolated as separate enantiomers. The synthesis of such chiral naphthalene derivatives requires sophisticated stereoselective strategies to control the three-dimensional arrangement of substituents around the naphthalene core.

A prominent challenge in this area is the atroposelective synthesis of biaryls where a naphthalene ring is connected to another aromatic ring. The steric hindrance imposed by substituents at the peri- or ortho-positions of the naphthalene can create a high rotational barrier, leading to stable axial chirality. For instance, palladium-catalyzed atroposelective C-H naphthylation has emerged as a powerful tool for constructing axially chiral biaryls. nih.govdntb.gov.ua This method has been successfully employed to synthesize chiral aldehyde catalysts, demonstrating its utility in creating functionalized, enantiopure naphthaldehyde derivatives. nih.govdntb.gov.ua

Another elegant approach involves the concept of central-to-axial chirality transfer. In this strategy, a stereocenter is first created in a precursor molecule under well-defined asymmetric conditions. Subsequent chemical transformations then convert this point chirality into axial chirality in the final naphthalene product. A notable example is the synthesis of axially chiral naphthylpyrroles. This process begins with an asymmetric 1,3-dipolar cycloaddition to form a pyrrolidine (B122466) ring with a defined stereocenter, which is then oxidized to a pyrrole, transferring the chirality to the newly formed C-N or C-C axis. acs.org

The enantioselective construction of the naphthalene scaffold itself is another critical area of research. Rhodium-catalyzed [2+2+2] cycloadditions have been shown to be effective in producing axially chiral 1,8-diarylnaphthalenes with high enantioselectivity. acs.org Similarly, nickel-catalyzed Diels-Alder reactions provide a pathway to triaxially chiral polysubstituted naphthalene derivatives. chemistryviews.orgresearchgate.net These methods often employ chiral ligands to induce asymmetry during the formation of the naphthalene ring system.

Furthermore, the synthesis of N-C atropisomers, where chirality arises from restricted rotation around a carbon-nitrogen bond, presents unique challenges. Enantioselective C-H amination has been developed to access configurationally stable N-C atropisomeric naphthalene-1,2-diamines, highlighting the fine control required to manage the stereochemistry around the C-N axis. nih.govresearchgate.net

The table below summarizes key findings in the stereoselective synthesis of chiral naphthalene derivatives, highlighting the methodologies, the type of chirality achieved, and the reported enantiomeric excess (ee).

| Synthetic Methodology | Chiral Naphthalene Derivative | Type of Chirality | Enantiomeric Excess (ee) | Reference |

| Pd-Catalyzed Atroposelective C-H Naphthylation | Axially Chiral Biaryl Aldehydes | Axial (C-C) | Up to >99% | nih.govdntb.gov.ua |

| Asymmetric 1,3-Dipolar Cycloaddition/Oxidation | Axially Chiral Naphthylpyrroles | Axial (C-C/C-N) | High | acs.org |

| Rh-Catalyzed [2+2+2] Cycloaddition | Axially Chiral 1,8-Diarylnaphthalenes | Axial (C-C) | High | acs.org |

| Ni-Catalyzed Diels-Alder Reaction | Triaxially Chiral Polysubstituted Naphthalenes | Axial (C-C) | Excellent | chemistryviews.orgresearchgate.net |

| Enantioselective C-H Amination | N-C Atropisomeric Naphthalene-1,2-diamines | Axial (C-N) | High | nih.govresearchgate.net |

These advanced synthetic methods underscore the progress made in controlling the stereochemical outcomes in the synthesis of complex naphthalene derivatives. The ability to selectively generate specific stereoisomers is crucial for elucidating their structure-property relationships and for their potential application in fields requiring chirally pure compounds.

Elucidating Reaction Pathways and Mechanistic Insights for 6 Chloronaphthalene 1 Carbaldehyde

Reactivity of the Aldehyde Moiety

The chemical behavior of 6-Chloronaphthalene-1-carbaldehyde is largely dictated by the reactivity of its aldehyde functional group. This group, consisting of a carbonyl center bonded to a hydrogen atom and an aromatic naphthalene (B1677914) ring, is a primary site for various chemical transformations. Aldehydes are characteristically more reactive than their ketone counterparts due to reduced steric hindrance and the greater partial positive charge on the carbonyl carbon. The electron-donating nature of the single alkyl or aryl group in aldehydes, compared to two in ketones, contributes to this enhanced reactivity.

Nucleophilic Addition Reactions

A fundamental reaction of aldehydes and ketones is nucleophilic addition. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields an alcohol. The reaction can be initiated by either a negatively charged or a neutral nucleophile. The rate of nucleophilic addition is generally faster for aldehydes than for ketones due to less steric hindrance around the carbonyl carbon in aldehydes.

The general mechanism for nucleophilic addition to an aldehyde is as follows:

The nucleophile attacks the electrophilic carbonyl carbon.

The π bond of the carbonyl group breaks, and the electron pair moves to the oxygen atom, forming a tetrahedral intermediate.

The resulting alkoxide ion is protonated by an acid source, such as water or dilute acid, to form an alcohol.

For 6-Chloronaphthalene-1-carbaldehyde, the presence of the bulky chloronaphthalene group can influence the approach of the nucleophile. However, the inherent reactivity of the aldehyde group ensures that it readily participates in these reactions.

Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis, allowing for the formation of larger molecules from smaller units, typically with the elimination of a small molecule like water.

Aldehydes, including 6-Chloronaphthalene-1-carbaldehyde, react with primary amines to form imines, also known as Schiff bases. This reaction is acid-catalyzed and involves the elimination of a water molecule. Schiff bases are characterized by a carbon-nitrogen double bond (C=N). The formation of Schiff bases is a reversible process, and the pH of the reaction medium needs to be carefully controlled for optimal product formation.

Schiff bases derived from naphthaldehyde derivatives, such as 2-hydroxy-1-naphthaldehyde, have been extensively studied for their coordination chemistry with metal ions and their potential biological applications. The synthesis of Schiff bases from naphtha[1,2-d]thiazol-2-amine and various substituted aromatic aldehydes has been reported to proceed by refluxing the reactants in glacial acetic acid.

The general mechanism for Schiff base formation involves:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxyl group followed by elimination of water to form the iminium ion.

Deprotonation to yield the final Schiff base.

Aldol (B89426) Condensation: The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the reaction of an enolate ion (acting as a nucleophile) with a carbonyl compound (acting as an electrophile) to form a β-hydroxy aldehyde or β-hydroxy ketone, known as an aldol addition product. Subsequent dehydration of this adduct, often promoted by heat, leads to an α,β-unsaturated carbonyl compound, which is the aldol condensation product.

Crossed aldol reactions, involving two different carbonyl compounds, can lead to a mixture of products unless one of the carbonyls lacks α-hydrogens and can only act as the electrophile, or one is significantly more acidic. For 6-Chloronaphthalene-1-carbaldehyde, which possesses α-hydrogens, self-condensation is possible. However, its participation in crossed aldol reactions would depend on the reaction conditions and the nature of the other carbonyl partner. Aldol reactions involving aldehydes are generally more favorable than those with ketones.

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol reaction where the nucleophile is an active hydrogen compound, meaning a compound with a methylene (B1212753) group flanked by two electron-withdrawing groups (Z-CH₂-Z). This reaction is typically catalyzed by a weak base, such as a primary or secondary amine or their salts. The product is an α,β-unsaturated compound.

The reaction proceeds through the nucleophilic addition of the carbanion (generated from the active methylene compound) to the aldehyde's carbonyl group, followed by dehydration. The use of a strong base is avoided as it can cause self-condensation of the aldehyde.

A variety of catalysts can be employed for the Knoevenagel condensation, including basic amines like piperidine, as well as various inorganic catalysts. The reaction of aldehydes bearing electron-withdrawing groups is generally faster and gives higher yields.

Oxidation and Reduction Chemistry

Aldehydes can be readily oxidized to form carboxylic acids. This transformation is a common and important reaction in organic synthesis. For 6-Chloronaphthalene-1-carbaldehyde, oxidation would yield 6-chloronaphthalene-1-carboxylic acid.

One common method for the oxidation of aldehydes to carboxylic acids involves the use of potassium permanganate (B83412) (KMnO₄) in an acidic or alkaline medium. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to avoid over-oxidation and the formation of byproducts.

From the resulting carboxylic acid, various derivatives can be synthesized. For instance, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide derivatives can be prepared through the activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine.

The following table summarizes the key reactions of the aldehyde moiety of 6-Chloronaphthalene-1-carbaldehyde:

| Reaction Type | Reactant(s) | Product Type | Key Conditions/Catalysts |

| Nucleophilic Addition | Nucleophile (e.g., Grignard reagent, cyanide) | Alcohol (after protonation) | Varies with |

Reduction to Alcohol and Alkane Derivatives

The aldehyde functional group in 6-Chloronaphthalene-1-carbaldehyde is susceptible to reduction, yielding primary alcohols. libretexts.orglibretexts.org This transformation is commonly achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. libretexts.orglibretexts.org Subsequent protonation of the resulting alkoxide intermediate yields the corresponding primary alcohol, (6-chloronaphthalen-1-yl)methanol. libretexts.orglibretexts.org

While aldehydes are readily reduced to primary alcohols, the complete reduction to an alkane derivative (a methyl group in this case) requires more forcing conditions. The Wolff-Kishner or Clemmensen reduction protocols are typically employed for such transformations.

Table 1: Reduction Reactions of 6-Chloronaphthalene-1-carbaldehyde

| Starting Material | Reagent(s) | Product | Product Class |

| 6-Chloronaphthalene-1-carbaldehyde | 1. NaBH₄ or LiAlH₄ 2. H₃O⁺ | (6-chloronaphthalen-1-yl)methanol | Primary Alcohol |

| 6-Chloronaphthalene-1-carbaldehyde | H₂NNH₂, KOH (Wolff-Kishner) or Zn(Hg), HCl (Clemmensen) | 6-chloro-1-methylnaphthalene (B171141) | Alkane |

Reactivity of the Chlorinated Naphthalene Ring System

The chlorinated naphthalene core of the molecule offers a different set of reactive possibilities, primarily centered around the carbon-chlorine bond.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAAr) on aryl halides like 6-Chloronaphthalene-1-carbaldehyde is a plausible, though often challenging, reaction pathway. masterorganicchemistry.comlibretexts.orglibretexts.org In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group, in this case, the chloride ion. masterorganicchemistry.comyoutube.com The reaction typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.orgnih.gov

The presence of electron-withdrawing groups ortho or para to the leaving group significantly accelerates the reaction by stabilizing the negative charge of the Meisenheimer intermediate. masterorganicchemistry.comlibretexts.orglibretexts.org In 6-Chloronaphthalene-1-carbaldehyde, the aldehyde group (-CHO) is an electron-withdrawing group. Its position relative to the chlorine atom will influence the feasibility and rate of nucleophilic aromatic substitution.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond in 6-Chloronaphthalene-1-carbaldehyde serves as an electrophilic site for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide or pseudohalide. nih.govyonedalabs.comnih.gov This reaction is catalyzed by a palladium complex and requires a base. nih.gov The general applicability of the Suzuki-Miyaura coupling extends to aryl chlorides, although they are typically less reactive than the corresponding bromides or iodides. rsc.org

The reaction of 6-Chloronaphthalene-1-carbaldehyde with a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base can lead to the formation of a biaryl compound. The choice of ligand on the palladium catalyst can be crucial for achieving good yields, especially with less reactive aryl chlorides. beilstein-journals.org

Table 2: Hypothetical Suzuki-Miyaura Coupling of 6-Chloronaphthalene-1-carbaldehyde

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Product |

| 6-Chloronaphthalene-1-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6-phenylnaphthalene-1-carbaldehyde |

The Stille coupling reaction provides another avenue for carbon-carbon bond formation by reacting an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. libretexts.orgnumberanalytics.comorganic-chemistry.org A key advantage of the Stille reaction is the stability and tolerance of organostannane reagents to a wide variety of functional groups. orgsyn.org

While aryl chlorides are generally less reactive than bromides or iodides in Stille couplings, the development of advanced catalyst systems with bulky, electron-rich phosphine (B1218219) ligands has enabled the successful coupling of aryl chlorides. libretexts.orgorgsyn.org Therefore, 6-Chloronaphthalene-1-carbaldehyde can potentially be coupled with various organostannanes to introduce new alkyl, vinyl, or aryl groups at the 6-position of the naphthalene ring.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. The Sonogashira reaction, on the other hand, couples an aryl or vinyl halide with a terminal alkyne, also using a palladium catalyst and typically a copper co-catalyst. wikipedia.org

Both the Heck and Sonogashira reactions have been widely used in organic synthesis. researchgate.netnih.govnih.gov The reactivity of aryl chlorides in these reactions can be lower than that of other aryl halides. However, with appropriate catalyst systems and reaction conditions, 6-Chloronaphthalene-1-carbaldehyde could undergo these transformations. A Heck reaction with an alkene like styrene (B11656) would yield a styrylnaphthalene derivative, while a Sonogashira coupling with a terminal alkyne such as phenylacetylene (B144264) would produce a phenylethynylnaphthalene derivative. wikipedia.org

Electrophilic Aromatic Substitution on Activated Sites

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The regioselectivity of such reactions on a substituted naphthalene ring is determined by the combined directing effects of the existing substituents. In 6-Chloronaphthalene-1-carbaldehyde, we have a deactivating, ortho-, para-directing chloro group and a deactivating, meta-directing formyl group. organic-chemistry.orgnih.gov

The formyl group (-CHO) is a moderately deactivating group due to its electron-withdrawing nature, both through induction and resonance. wikipedia.orgthermofisher.com It directs incoming electrophiles to the meta positions relative to itself. The chlorine atom, while also deactivating due to its inductive effect, possesses lone pairs of electrons that can be donated via resonance, making it an ortho-, para-director. organic-chemistry.orgthermofisher.com

In the case of 6-Chloronaphthalene-1-carbaldehyde, the interplay between these two groups dictates the most probable sites for electrophilic attack. The naphthalene ring system is inherently more reactive than benzene (B151609). tohoku.ac.jp Substitution occurs more readily at the α-position (1, 4, 5, 8) than the β-position (2, 3, 6, 7) because the carbocation intermediate formed during α-substitution is better stabilized by resonance, allowing one of the rings to remain fully aromatic. tohoku.ac.jpwordpress.com

Given the substituents on 6-Chloronaphthalene-1-carbaldehyde:

The -CHO group at C1 deactivates the ring and directs incoming electrophiles away from the peri-position (C8) and the ortho-position (C2). It would favor substitution at C3 and C5 (meta positions).

The -Cl group at C6 is a weak deactivator but directs ortho and para. Its ortho positions are C5 and C7, and its para position is C2.

Considering these competing effects, the most likely positions for electrophilic attack would be C5 and C7 . The C5 position is favored by both the meta-directing effect of the aldehyde and the ortho-directing effect of the chlorine. The C7 position is ortho to the chlorine. The C2 position is para to the chlorine but ortho to the deactivating aldehyde, making it less favored. The C8 (peri) position is sterically hindered and electronically disfavored by the adjacent aldehyde.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 6-Chloronaphthalene-1-carbaldehyde

| Position | Influence of -CHO (at C1) | Influence of -Cl (at C6) | Predicted Outcome |

| C2 | Ortho (unfavored) | Para (favored) | Unlikely |

| C3 | Meta (favored) | Meta (unfavored) | Possible |

| C4 | Para (unfavored) | --- | Unlikely |

| C5 | Meta (favored) | Ortho (favored) | Most Probable |

| C7 | --- | Ortho (favored) | Probable |

| C8 | Peri (unfavored) | --- | Very Unlikely |

Pericyclic and Multicomponent Reactions Incorporating 6-Chloronaphthalene-1-carbaldehyde

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates the essential parts of all starting materials. The aldehyde functionality of 6-Chloronaphthalene-1-carbaldehyde makes it a suitable candidate for several important MCRs.

The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an acidic proton (often a ketone). nih.gov The reaction produces a β-amino-carbonyl compound known as a Mannich base. nih.gov The mechanism begins with the formation of an iminium ion from the aldehyde and the amine, which then acts as the electrophile for the enolized ketone. nih.govscispace.com

While specific examples utilizing 6-Chloronaphthalene-1-carbaldehyde are not prevalent in the literature, its participation in a Mannich reaction is chemically plausible. It would react with a selected amine (e.g., dimethylamine) and a ketone (e.g., acetophenone) to yield the corresponding Mannich base.

Table 2: Hypothetical Mannich Reaction with 6-Chloronaphthalene-1-carbaldehyde

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product |

| 6-Chloronaphthalene-1-carbaldehyde | Dimethylamine | Acetophenone | 3-(Dimethylamino)-1-phenyl-3-(6-chloro-1-naphthalenyl)-1-propanone |

| 6-Chloronaphthalene-1-carbaldehyde | Piperidine | Cyclohexanone | 2-[(6-chloro-1-naphthalenyl)(piperidin-1-yl)methyl]cyclohexan-1-one |

Note: The products listed are hypothetical, based on the general mechanism of the Mannich reaction.

The Hantzsch dihydropyridine (B1217469) synthesis is a classic MCR that combines an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor (such as ammonia (B1221849) or ammonium (B1175870) acetate). wikipedia.orgthermofisher.com The product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), a class of compounds with significant pharmacological importance, notably as calcium channel blockers. wikipedia.org

The reaction of 6-Chloronaphthalene-1-carbaldehyde in a Hantzsch synthesis would lead to the formation of a 1,4-dihydropyridine with the 6-chloro-1-naphthalenyl group at the 4-position of the heterocyclic ring. organic-chemistry.orgwikipedia.org

Table 3: Hypothetical Hantzsch Synthesis with 6-Chloronaphthalene-1-carbaldehyde

| Aldehyde | β-Ketoester | Nitrogen Source | Potential Product |

| 6-Chloronaphthalene-1-carbaldehyde | Ethyl acetoacetate | Ammonium acetate | Diethyl 4-(6-chloro-1-naphthalenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

| 6-Chloronaphthalene-1-carbaldehyde | Methyl acetoacetate | Ammonia | Dimethyl 4-(6-chloro-1-naphthalenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

Note: The products listed are hypothetical, based on the general mechanism of the Hantzsch dihydropyridine synthesis.

Mechanistic Studies of Select Transformations: Experimental and Computational Correlations

Detailed mechanistic studies, both experimental and computational, are crucial for understanding reaction outcomes and optimizing conditions. For the transformations involving 6-Chloronaphthalene-1-carbaldehyde, such studies are not widely documented. However, insights can be drawn from general mechanistic principles of the related reactions.

Electrophilic Aromatic Substitution: Computational analysis, such as Density Functional Theory (DFT), could be employed to calculate the electron density at various positions on the naphthalene ring of 6-Chloronaphthalene-1-carbaldehyde. This would provide a quantitative measure of the nucleophilicity of each carbon atom, allowing for a more precise prediction of the regioselectivity of electrophilic attack. smu.edu Experimental validation would involve performing reactions like nitration or halogenation and analyzing the product mixture using techniques like NMR and mass spectrometry to determine the isomer distribution.

Hantzsch Dihydropyridine Synthesis: The mechanism of the Hantzsch reaction is complex, with several proposed pathways. wikipedia.org A key step involves the formation of a Knoevenagel condensation product between the aldehyde and one equivalent of the β-ketoester. organic-chemistry.org A second key intermediate is an enamine formed from the other equivalent of the β-ketoester and ammonia. organic-chemistry.org The reaction between these two intermediates leads to the dihydropyridine ring. Computational studies could model the energy barriers for the different potential pathways, while experimental approaches like in-situ reaction monitoring using techniques such as electrospray ionization mass spectrometry (ESI-MS) could help identify key intermediates. core.ac.uk

Mannich Reaction: The mechanism proceeds via an iminium ion intermediate. nih.gov Computational modeling could determine the stability of this ion and the transition state energies for the subsequent nucleophilic attack by the enol. Experimental studies could involve kinetic analysis to determine the rate-determining step and isotopic labeling to trace the path of the atoms throughout the reaction.

The lack of specific experimental and computational data for 6-Chloronaphthalene-1-carbaldehyde highlights a gap in the chemical literature and presents an opportunity for future research to explore the rich reactivity of this substituted naphthaldehyde.

Strategic Applications As a Molecular Building Block and Precursor in Chemical Synthesis

Construction of Complex Organic Molecules

The aldehyde functional group is a cornerstone of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of intricate molecular frameworks. 6-Chloronaphthalene-1-carbaldehyde is an ideal substrate for multicomponent reactions, where the assembly of several starting materials in a single step allows for the rapid generation of molecular complexity.

As an aromatic aldehyde, 6-Chloronaphthalene-1-carbaldehyde is a prime candidate for use in well-established cyclocondensation reactions to form a variety of heterocyclic systems. These reactions are fundamental in synthetic chemistry for producing scaffolds of significant biological and material interest.

One prominent example is the Hantzsch Pyridine (B92270) Synthesis . This four-component reaction involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. chemtube3d.comwikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine (B1200194), which can be subsequently oxidized to the corresponding aromatic pyridine. wikipedia.org Employing 6-Chloronaphthalene-1-carbaldehyde in this reaction would yield dihydropyridines and pyridines bearing the 6-chloronaphthyl group at the 4-position, effectively fusing the naphthalene (B1677914) core with a new heterocyclic ring system.

Another powerful method is the Biginelli Reaction . This acid-catalyzed, three-component reaction combines an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). wikipedia.orgresearchgate.netorganic-chemistry.org These DHPMs are a class of compounds that have attracted considerable interest for their pharmacological profiles. wikipedia.orgillinois.edu The use of 6-Chloronaphthalene-1-carbaldehyde as the aldehyde component allows for the direct incorporation of the chloronaphthalene moiety into the dihydropyrimidine (B8664642) scaffold.

Furthermore, the aldehyde can undergo condensation with compounds containing active methylene (B1212753) groups in the presence of a nitrogen source to build other heterocycles. For example, reaction with aminopyrazole derivatives can lead to the formation of pyrazolopyrimidine systems. nih.gov The table below summarizes some of the key multicomponent reactions applicable to 6-Chloronaphthalene-1-carbaldehyde for heterocycle synthesis.

| Reaction Name | Reactants | Resulting Heterocycle |

| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | Dihydropyridine (B1217469) / Pyridine |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea | Dihydropyrimidinone |

| Schiff Base Formation | Aldehyde, Primary Amine | Imine |

This table illustrates established multicomponent reactions where an aromatic aldehyde like 6-Chloronaphthalene-1-carbaldehyde serves as a key input.

Beyond single heterocyclic rings, 6-Chloronaphthalene-1-carbaldehyde is a precursor for assembling more complex, fused polycyclic systems. The synthesis of quinolines, which are bicyclic structures containing a benzene (B151609) ring fused to a pyridine ring, is a prime example. The Friedländer Annulation , which involves the reaction of a 2-aminoaryl aldehyde with a compound containing an active methylene group (e.g., a ketone), is a classic method for quinoline (B57606) synthesis. organic-chemistry.orgjptcp.com While 6-Chloronaphthalene-1-carbaldehyde itself is not a 2-aminoaryl aldehyde, its derivatives could be, or it could participate in other quinoline syntheses like the Doebner-von Miller reaction , which uses α,β-unsaturated carbonyl compounds that can be formed from an initial aldol (B89426) condensation involving the aldehyde. jptcp.com

The synthesis of azaphenothiazines, which are complex polycyclic heteroaromatics, often involves the reaction of aminobenzenethiols or their equivalents with appropriately substituted partners. nih.govresearchgate.net Derivatives of 6-Chloronaphthalene-1-carbaldehyde could be designed to participate in such cyclizations, leading to novel, complex polyheterocyclic frameworks containing a naphthalene ring.

Precursor in Medicinal Chemistry Research

In medicinal chemistry, the rapid synthesis of diverse compound libraries around a core scaffold is essential for drug discovery. 6-Chloronaphthalene-1-carbaldehyde serves as an excellent starting point for creating such libraries due to its combination of a rigid core, a reactive functional group, and a specific electronic feature (the chloro group).

The aldehyde group readily reacts with primary amines in a condensation reaction to form imines, commonly known as Schiff bases . nih.gov This reaction is exceptionally useful for designing ligands for metal complexes. organic-chemistry.orgnih.gov Schiff bases derived from aromatic aldehydes are often excellent chelating agents, capable of coordinating with various metal ions. nih.gov The 6-chloronaphthalene moiety provides a rigid, aromatic backbone for the resulting ligand, influencing its steric and electronic properties. The formation of Schiff base ligands is a straightforward and efficient way to create a diverse set of coordination compounds for applications in catalysis, materials science, and as potential metallodrugs. nih.govnih.gov

6-Chloronaphthalene-1-carbaldehyde is a valuable intermediate for accessing compound classes with known biological importance. For instance, naphthalimide derivatives are recognized for their potential as anticancer and antibacterial agents. chemtube3d.comwikipedia.orgscribd.com A common route to naphthalimides involves the reaction of a naphthalic anhydride (B1165640) with an amine. chemtube3d.com The aldehyde group of 6-Chloronaphthalene-1-carbaldehyde can be oxidized to the corresponding carboxylic acid, which is a precursor to the required anhydride, thus positioning it as a key intermediate for creating libraries of novel, substituted naphthalimides for biological screening.

Similarly, quinoline derivatives are another class of compounds with a broad spectrum of pharmacological activities. jptcp.com Recently, specific quinoline-carbaldehyde derivatives were identified as novel and specific inhibitors of leishmanial methionine aminopeptidase (B13392206) 1, a target for anti-leishmanial drugs. nih.gov This highlights the direct potential of structures based on the naphthaldehyde core in drug development programs.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. jptcp.com 6-Chloronaphthalene-1-carbaldehyde is an ideal scaffold for SAR studies for two main reasons:

The Reactive Aldehyde Handle: The aldehyde group allows for the easy introduction of a wide variety of substituents. For example, by forming Schiff bases or hydrazones with different amines or hydrazines, a large library of derivatives can be synthesized. The properties of the resulting compounds can then be correlated with the structural changes.

The Chloro Substituent: The chlorine atom at the 6-position provides a specific electronic and steric feature on the naphthalene ring. In an SAR campaign, this group can be compared with other substituents (e.g., hydrogen, fluorine, methoxy) at the same position to probe the electronic requirements for optimal activity at a biological target.

For example, SAR studies on naphthalimide hydrazide derivatives as antibacterial agents revealed that the nature of substituents significantly impacts the minimum inhibitory concentration (MIC). wikipedia.org A similar systematic approach using derivatives of 6-Chloronaphthalene-1-carbaldehyde would allow researchers to fine-tune molecular properties to maximize potency and selectivity for a given biological target.

The table below provides an example of how SAR data for antibacterial naphthalimide derivatives is often presented, illustrating the impact of structural modifications on activity.

| Compound | R-Group | MIC (μg/mL) vs. A. baumannii |

| 5a | 2-chlorophenyl | 8 |

| 5b | 3-chlorophenyl | 1 |

| 5c | 4-chlorophenyl | 0.5 |

| 5d | 4-fluorophenyl | 0.5 |

| 5e | 4-bromophenyl | 1 |

Data adapted from a study on naphthalimide hydrazide derivatives, illustrating how substituent changes affect antibacterial activity. wikipedia.org A similar matrix could be generated using 6-Chloronaphthalene-1-carbaldehyde as a starting scaffold.

Role in the Synthesis of Advanced Materials

6-Chloronaphthalene-1-carbaldehyde serves as a foundational component in the construction of larger, functional molecules. Its utility stems from the distinct reactivity of its two main components: the naphthalene ring system, which provides a rigid and electronically tunable scaffold, and the aldehyde group, which is a versatile handle for a wide array of chemical transformations. The chlorine substituent further modifies the electronic properties of the naphthalene ring and offers an additional site for cross-coupling reactions.

Monomer for Polymer Synthesis

While specific polymers derived directly from 6-Chloronaphthalene-1-carbaldehyde are not extensively documented in mainstream literature, its structure is inherently suitable for use as a monomer in certain polymerization reactions. The aldehyde functionality can participate in condensation polymerizations with appropriate co-monomers, such as amines or active methylene compounds, to form polymers with Schiff base or other linkages in the main chain.

Theoretically, its incorporation could impart specific properties to the resulting polymer:

Thermal Stability: The rigid naphthalene backbone would likely enhance the thermal resistance of the polymer chain.

Optical Properties: The aromatic system could introduce fluorescence or specific refractive indices, valuable in optical materials.

Solubility: The chloro- and aldehyde groups can influence the polymer's solubility in organic solvents.

Precursor for Optoelectronic Materials

The chlorinated naphthalene core is a key structural motif in the field of optoelectronics. Naphthalene derivatives are known for their electroluminescent properties and are often used as building blocks for organic light-emitting diodes (OLEDs) and other organic electronic devices.

6-Chloronaphthalene-1-carbaldehyde can act as a precursor in this field through several synthetic routes:

Formation of Schiff Bases: Reaction of the aldehyde group with various aromatic or aliphatic amines can yield Schiff base ligands. These ligands can then be used to form metal complexes that may exhibit phosphorescence, a critical property for efficient OLEDs.

Wittig and Horner-Wadsworth-Emmons Reactions: The aldehyde can be converted into a vinyl group, extending the conjugation of the system. This is a common strategy for tuning the energy levels (HOMO/LUMO) and, consequently, the emission color of organic semiconductors.

Cross-Coupling Reactions: The chlorine atom on the naphthalene ring can be replaced using palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig amination. uni.lu This allows for the attachment of other aromatic groups, building up the complex, conjugated systems required for charge transport and light emission. uni.lu

Dye Synthesis Intermediates

The aldehyde group is a classic functional group used in the synthesis of various classes of dyes. By reacting 6-Chloronaphthalene-1-carbaldehyde with electron-rich coupling partners, a wide range of chromophores can be produced. For instance, condensation with aromatic amines or phenols can lead to the formation of azo-azomethine dyes.

Its role as an intermediate is critical for building color and functionality:

Chromophore Construction: The naphthaldehyde moiety forms a core part of the chromophore, the region of the molecule responsible for absorbing light and producing color.

Modulation of Properties: The chlorine atom acts as an auxochrome, a group that can modify the intensity and wavelength of the light absorbed, thereby fine-tuning the color of the dye. It can also improve the lightfastness and chemical resistance of the final product.

Contributions to Agrochemical Research

In agrochemical research, the discovery of novel core structures is essential for developing new herbicides, fungicides, and insecticides. Halogenated aromatic aldehydes are well-established precursors for compounds with biological activity. While specific research citing 6-Chloronaphthalene-1-carbaldehyde in market-available agrochemicals is not prominent, its potential is clear.

The aldehyde group can be readily converted into other functional groups, such as:

Hydrazones: Formed by reacting the aldehyde with hydrazine (B178648) derivatives. Hydrazone-containing compounds are a known class of biologically active molecules.

Oximes: Formed through reaction with hydroxylamine.

Carboxylic Acids: Through oxidation of the aldehyde group.

These transformations allow chemists to generate large libraries of related compounds from a single precursor, which can then be screened for potential agrochemical activity. The chloronaphthalene scaffold provides a lipophilic (oil-loving) character to the molecule, which can be crucial for its ability to penetrate the waxy cuticles of plants or insects.

Data Tables

Table 1: Physicochemical Properties of 6-Chloronaphthalene-1-carbaldehyde

| Property | Value | Source |

|---|---|---|

| CAS Number | 116632-02-1 | biosynth.com |

| Molecular Formula | C₁₁H₇ClO | biosynth.com |

| Molecular Weight | 190.62 g/mol | biosynth.com |

| InChIKey | RTJQARCLKRKHOE-UHFFFAOYSA-N | uni.lu |

| SMILES | C1=CC2=C(C=CC(=C2)Cl)C(=C1)C=O | uni.lu |

| Predicted XlogP | 3.4 | uni.lu |

Table 2: Potential Synthetic Transformations and Applications

| Functional Group | Reaction Type | Potential Product Class | Application Area |

|---|---|---|---|

| Aldehyde | Condensation Polymerization | Poly(azomethine)s | Advanced Materials, Polymers |

| Aldehyde | Schiff Base Formation | Naphthyl-imines, Ligands | Optoelectronics, Dyes |

| Aldehyde | Wittig Reaction | Vinylnaphthalenes | Optoelectronics |

| Chloro-substituent | Suzuki Coupling | Aryl-naphthalenes | Optoelectronics |

| Chloro-substituent | Buchwald-Hartwig Amination | Amino-naphthalenes | Optoelectronics, Pharmaceuticals |

| Aldehyde | Reaction with Hydrazines | Naphthyl-hydrazones | Agrochemical Research |

Role in Supramolecular Assembly and Advanced Materials Development

Design of Molecular Recognition Systems Utilizing Naphthalene (B1677914) Carbaldehydes

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is a fundamental concept in chemistry and biology. Naphthalene carbaldehydes serve as valuable scaffolds in designing synthetic receptors due to their defined geometry and electron-rich aromatic surfaces, which facilitate key intermolecular interactions such as π-π stacking and hydrogen bonding.

Formation of Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)

The aldehyde functionality of naphthalene carbaldehydes is particularly useful for forming stable, porous, and crystalline materials known as Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs) through covalent bond formation. rsc.orgnih.gov These materials are of great interest for applications in gas storage, separation, and catalysis due to their high surface area, low density, and exceptional thermal and chemical stability. rsc.orgmdpi.com

Naphthalene-based building blocks are frequently incorporated into POPs and COFs to enhance their properties. rsc.org The large, electron-rich naphthalene unit can improve porosity and strengthen interactions with guest molecules, such as carbon dioxide or organic vapors. mdpi.comacs.org

A notable example is the synthesis of a novel porous polyaminal-linked polymer (PAN-NA) from the one-pot polycondensation of α-naphthaldehyde and melamine. mdpi.comnih.govresearchgate.net This catalyst-free method produces a microporous material with a high nitrogen content. mdpi.com The resulting polymer demonstrated excellent performance in CO2 uptake and the selective adsorption of heavy metal ions, particularly Pb(II). mdpi.comnih.gov The introduction of the naphthalene moiety into the polymer network was shown to be key to improving its porosity and adsorption capabilities. mdpi.comnih.gov

Similarly, naphthalene-based polyimides have been prepared from naphthalene-1,4,5,8-tetracarboxylic dianhydride, resulting in microporous networks with high surface areas and narrow pore sizes. acs.org These materials exhibit remarkable uptake of benzene (B151609) vapor and high selectivity for CO2 over other gases like N2 and CH4, a feature attributed to the hydrophobicity and strong π-electron delocalization of the abundant naphthalene groups. acs.org The use of chlorinated naphthalene building blocks, such as 6-Chloronaphthalene-1-carbaldehyde, in such syntheses could introduce further functionality, potentially enhancing selectivity or catalytic activity through halogen bonding interactions. nih.gov

Table 1: Properties of Naphthalene-Based Porous Organic Polymers

| Polymer Name | Monomers | BET Surface Area (m²/g) | CO₂ Uptake | Key Application | Ref |

|---|---|---|---|---|---|

| PAN-NA | α-Naphthaldehyde, Melamine | 604 | 133.32 mg/g (at 273 K, 1 bar) | CO₂ capture, Heavy metal removal | mdpi.com |

| Naphthalene-based Polyimides | Naphthalene-1,4,5,8-tetracarboxylic dianhydride, various aminophenyls | Moderately large | 12.3 wt% (at 273 K, 1 bar) | Toxic organic vapor and CO₂ adsorption | acs.org |

| Fluoranthene-based Polymer 1 | Fluoranthene, Formaldehyde dimethyl acetal (B89532) | 1788 | 24.79 wt% (at 273.15 K, 1 bar) | Gas adsorption (CO₂, H₂, CH₄) | nih.gov |

| Naphthalene-based Polymer 3 | Naphthalene, Formaldehyde dimethyl acetal | 1227 | 17.44 wt% (at 273.15 K, 1 bar) | Gas adsorption (CO₂, H₂, CH₄) | nih.gov |

This table is interactive. Click on the headers to sort the data.

Applications in Sensing and Molecular Switches

The unique photophysical and electronic properties of naphthalene-containing structures make them ideal candidates for developing chemical sensors and molecular switches. thieme-connect.de These devices operate on the principle of a measurable change in a property, such as fluorescence or conformation, in response to an external stimulus. wikipedia.org

Sensing Applications: Naphthalene-based COFs have been designed as highly sensitive and selective chemical sensors. For example, an imine-linked COF synthesized from 1,5-diaminonaphthalene and 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine functions as a luminescent sensor for phosphate (B84403) ions. nih.govacs.org The framework's inherent luminescence is quenched upon binding with phosphate, allowing for detection at micromolar concentrations. nih.gov The ordered, porous structure facilitates access to the sensing sites within the material. nih.gov

In another example, a fluorescent chemosensor derived from 2-hydroxynaphthalene-1-carbaldehyde was developed for the detection of Fe³⁺ ions. researchgate.net The interaction between the sensor molecule and the iron cation triggers a distinct change in its fluorescence, enabling both quantitative detection and bio-imaging applications in living cells. researchgate.net The aldehyde group is crucial in the synthesis of the Schiff base ligand that ultimately coordinates with the target ion.

Molecular Switches: Molecular switches are molecules that can be reversibly shifted between two or more stable states by external stimuli like light, pH, or temperature. wikipedia.org Naphthalene derivatives have been incorporated into these systems. Naphthopyrans, for instance, are a well-known class of photochromic switches that undergo a ring-opening reaction upon UV irradiation to form a colored merocyanine (B1260669) dye. rsc.org

While not directly employing a carbaldehyde, hydrazone-based molecular switches demonstrate how the C=N bond, which can be formed from an aldehyde like 6-Chloronaphthalene-1-carbaldehyde, can act as a switching unit. pnas.org The configuration around this double bond, as well as the conformation around the adjacent C-N single bond, can be controlled by altering pH, allowing the molecule to function as a nanoscale switch or even a molecular machine. pnas.org

Self-Assembly Processes of Derivatives

The spontaneous organization of molecules into ordered structures, known as self-assembly, is a powerful strategy for creating complex nanomaterials. Derivatives of naphthalene, particularly naphthalene-diimides (NDIs), are exemplary building blocks for supramolecular self-assembly. thieme-connect.dersc.org These processes are driven by a combination of non-covalent interactions, including hydrogen bonding, π-stacking, and van der Waals forces. nih.gov

By carefully designing the molecular structure, a wide variety of well-defined architectures can be achieved. For example, an amine-substituted naphthalene-diimide was shown to undergo a highly cooperative self-assembly process in nonpolar solvents to form nanotubular structures and gels. nih.gov This assembly is directed by a combination of hydrogen bonding and π-π stacking interactions, leading to J-type aggregation of the chromophores. nih.gov Such organized assemblies exhibit unique photophysical properties, including prolonged excited-state lifetimes, which are desirable for applications in light-harvesting and photocatalysis. nih.gov

Hydrogen bonding is a particularly powerful tool for programming the self-assembly of NDI derivatives, enabling the creation of diverse soft materials such as fibrillar gels, nanotubes, vesicles, and polymersomes in both water and organic media. rsc.org The specific functional groups attached to the naphthalene core dictate the directionality and strength of these interactions, thereby controlling the final supramolecular architecture. rsc.orgscilit.com The aldehyde group of 6-Chloronaphthalene-1-carbaldehyde can be readily converted to other functional groups, such as imines or alcohols, to create derivatives with tailored self-assembling properties.

Theoretical and Computational Chemistry Approaches to 6 Chloronaphthalene 1 Carbaldehyde

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules like 6-Chloronaphthalene-1-carbaldehyde. This method calculates the electron density of a system to determine its energy and other properties. For this specific molecule, DFT analysis would focus on how the electron-withdrawing nature of the chlorine atom and the carbonyl group, and the electron-donating character of the naphthalene (B1677914) ring system, collectively influence the electronic distribution.

Key aspects of a DFT analysis would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. In 6-Chloronaphthalene-1-carbaldehyde, the HOMO is expected to be distributed across the naphthalene ring, while the LUMO would likely be localized on the carbaldehyde group, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and electronic excitability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. It would show electron-rich regions (negative potential), likely around the carbonyl oxygen, and electron-poor regions (positive potential), particularly on the hydrogen atom of the aldehyde group and the carbon atoms of the ring system. This provides a guide to the molecule's intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis would quantify the charge distribution by assigning partial charges to each atom. This would confirm the electron-withdrawing effects of the chlorine and aldehyde substituents, showing a net positive charge on the adjacent carbon atoms and a negative charge on the oxygen and chlorine atoms.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of 6-Chloronaphthalene-1-carbaldehyde are key determinants of its physical and chemical properties. Conformational analysis aims to identify the most stable arrangements of the atoms in space. For this molecule, the primary degree of conformational freedom is the rotation of the carbaldehyde group (-CHO) relative to the rigid naphthalene ring.

Potential Energy Surface Scan: A relaxed potential energy surface scan can be performed by systematically rotating the dihedral angle between the aldehyde group and the naphthalene ring. This would identify the energy minima, corresponding to stable conformers, and the energy barriers to rotation. It is expected that the planar conformers, where the aldehyde group is coplanar with the naphthalene ring, are the most stable due to extended π-conjugation.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of atoms at a given temperature, MD can explore the conformational landscape and the transitions between different stable states. nih.gov For 6-Chloronaphthalene-1-carbaldehyde, an MD simulation would show the oscillations of the aldehyde group around its equilibrium position and the occasional, temperature-dependent rotations over the energy barrier. nih.gov Advanced techniques like Hamiltonian Replica Exchange (HREX) MD can be combined with quantum mechanical calculations to more efficiently sample the conformational space and obtain accurate free energy profiles. ub.edu

Prediction of Reactivity and Selectivity in Organic Reactions

Computational chemistry is a powerful tool for predicting how and where a molecule will react. By analyzing the electronic structure calculated via DFT, one can predict the reactivity and selectivity of 6-Chloronaphthalene-1-carbaldehyde in various organic reactions.

Electrophilic and Nucleophilic Sites: The MEP and FMO analysis directly identify the most probable sites for chemical attack. The electron-deficient carbon of the carbonyl group is a prime site for nucleophilic addition. Conversely, the electron-rich naphthalene ring would be the site for electrophilic substitution, with the chlorine and aldehyde groups acting as deactivating, meta-directing (relative to their own positions) substituents, influencing the regioselectivity of the reaction.

Reaction Pathway Modeling: For a specific reaction, such as the reduction of the aldehyde or a nucleophilic aromatic substitution, computational methods can be used to model the entire reaction pathway. This involves locating the transition state structures and calculating the activation energies. By comparing the activation energies for different possible reaction pathways or products, one can predict the kinetic and thermodynamic favorability, and thus the expected selectivity of the reaction.

Spectroscopic Property Simulations and Validation

Theoretical methods allow for the simulation of various types of spectra, which can then be compared with experimental data for validation of the computational model and interpretation of the experimental results.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. For 6-Chloronaphthalene-1-carbaldehyde, this would allow for the assignment of specific peaks in an experimental IR or Raman spectrum to particular vibrational modes, such as the C=O stretch of the aldehyde, the C-Cl stretch, and the various C-H and C=C vibrations of the naphthalene ring.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts are invaluable for assigning the complex NMR spectrum of a substituted naphthalene system.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This can help understand the electronic transitions responsible for the molecule's color and photophysical properties.

As a direct analogue, the detailed spectroscopic analysis of 1-Chloronaphthalene (B1664548) provides a benchmark for what can be achieved. High-resolution microwave spectroscopy has been used to determine its precise rotational constants, which agree well with computationally derived values. researchgate.net

Interactive Table: Experimental Rotational Constants for 1-Chloronaphthalene This table shows the experimentally determined rotational constants for the ground (S₀) and first excited electronic state (S₁) of the ³⁵Cl isotopologue of 1-Chloronaphthalene, a structurally similar compound. Such data provides a precise benchmark for validating computational models.

| State | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) |

| S₀ (Ground State) | 1920.6 | 1122.2 | 708.5 |

| S₁ (Excited State) | 1891.5 | 1102.1 | 696.6 |

Data sourced from experimental studies on 1-Chloronaphthalene and serves as an illustrative example for the type of data obtained. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Systems

To build a QSPR model for a property of interest (e.g., solubility, boiling point, or toxicity) for a class of compounds including 6-Chloronaphthalene-1-carbaldehyde, the following steps would be taken:

Dataset Assembly: A dataset of structurally related molecules (e.g., various substituted naphthaldehydes and chloronaphthalenes) with known experimental values for the target property would be compiled.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), and quantum-chemical (e.g., HOMO/LUMO energies, dipole moment) properties.

Model Development: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is developed that relates a subset of the most relevant descriptors to the target property.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted to the training data.

Once validated, such a model could be used to predict the property for 6-Chloronaphthalene-1-carbaldehyde and other similar compounds for which experimental data is unavailable.

Advanced Spectroscopic Characterization for Structural and Mechanistic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivatives

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 6-Chloronaphthalene-1-carbaldehyde and its complex derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of 6-Chloronaphthalene-1-carbaldehyde, the aldehyde proton is the most deshielded, appearing as a singlet at a high chemical shift (δ), typically in the range of 9.5-10.5 ppm. oregonstate.edu The aromatic protons exhibit complex splitting patterns due to spin-spin coupling. The proton on the carbon adjacent to the aldehyde group (C2) and the one adjacent to the chlorine atom (C5 and C7) are significantly influenced by the electronic effects of these substituents. Based on data from analogous compounds like 1-naphthaldehyde, the proton at the C8 position often appears at a characteristically high chemical shift (downfield) due to the anisotropic effect of the carbonyl group. chemicalbook.com

For more complex derivatives formed from this molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY identifies proton-proton coupling networks, while HSQC and HMBC correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. This allows for the definitive assignment of all proton and carbon signals, which is crucial for confirming the regiochemistry of substitution in reaction products.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting for 6-Chloronaphthalene-1-carbaldehyde Predicted values are based on established substituent effects and data from similar compounds.

| Proton | Predicted δ (ppm) | Predicted Multiplicity |

| -CHO | 9.5 – 10.5 | s (singlet) |

| H-2 | 7.5 – 7.8 | d (doublet) |

| H-3 | 7.6 – 7.9 | t (triplet) |

| H-4 | 8.0 – 8.3 | d (doublet) |

| H-5 | 7.9 – 8.2 | d (doublet) |

| H-7 | 7.4 – 7.7 | dd (doublet of doublets) |

| H-8 | 9.1 – 9.4 | d (doublet) |

X-ray Crystallography for Solid-State Structure Determination of Intermediates and Products

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and torsional angles. For derivatives of 6-Chloronaphthalene-1-carbaldehyde that form suitable single crystals, this technique can unambiguously confirm the molecular structure, including the stereochemistry and conformation in the solid state. rsc.org

Table 2: Representative Crystallographic Data for a Naphthaldehyde Derivative Data is illustrative of typical parameters obtained from a single-crystal X-ray diffraction experiment. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.630 (1) |

| b (Å) | 9.341 (2) |

| c (Å) | 15.531 (3) |

| β (°) | 98.40 (1) |

| Volume (ų) | 808.0 (3) |

| Z (molecules/unit cell) | 4 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Probes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. libretexts.org For 6-Chloronaphthalene-1-carbaldehyde, these methods provide clear signatures for its key structural features.

The most prominent band in the IR spectrum is the strong C=O (carbonyl) stretching vibration, which is expected in the range of 1685-1710 cm⁻¹ for an aromatic aldehyde. The exact position is sensitive to conjugation and electronic effects. The spectrum also displays characteristic C-Cl stretching vibrations, typically found in the 700-800 cm⁻¹ region. Vibrations corresponding to the aromatic naphthalene (B1677914) core include C=C stretching bands between 1400-1600 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹. chemicalbook.comnist.govnist.govspectrabase.com

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, the aromatic C=C stretching vibrations are often stronger and more numerous in the Raman spectrum, offering a detailed fingerprint of the naphthalene ring system. These techniques are invaluable for quickly confirming the presence of the aldehyde and chloro-substituents and for probing changes in these functional groups during a chemical reaction.

Table 3: Characteristic Vibrational Frequencies for 6-Chloronaphthalene-1-carbaldehyde

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (Aldehyde) | Stretch | 2820 - 2850 and 2720 - 2750 | Weak |

| C=O (Aldehyde) | Stretch | 1685 - 1710 | Strong |

| C=C (Aromatic) | Stretch | 1400 - 1600 | Medium-Strong |

| C-Cl | Stretch | 700 - 800 | Strong |

Mass Spectrometry Techniques for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 6-Chloronaphthalene-1-carbaldehyde, the molecular ion peak (M⁺) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 190.6 g/mol ). High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern in the mass spectrum provides valuable structural information. For aromatic aldehydes, common fragmentation pathways include the loss of a hydrogen atom (M-1) or the entire formyl group (M-29, loss of CHO). libretexts.orgmiamioh.edu The presence of chlorine is indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with the ³⁷Cl isotope peak appearing at M+2 with an intensity approximately one-third that of the main ³⁵Cl peak.

Modern MS techniques, such as electrospray ionization (ESI) coupled with liquid chromatography (LC-MS), are particularly useful for real-time reaction monitoring. This allows researchers to track the consumption of reactants and the formation of intermediates and products, providing crucial mechanistic insights. aanda.orgnist.govmassbank.eu

Table 4: Predicted Key Mass Spectrometry Fragments for 6-Chloronaphthalene-1-carbaldehyde

| m/z Value (for ³⁵Cl) | Identity | Description |

| 190 | [M]⁺ | Molecular Ion |

| 189 | [M-H]⁺ | Loss of hydrogen radical |

| 161 | [M-CHO]⁺ | Loss of formyl radical |

| 155 | [M-Cl]⁺ | Loss of chlorine radical |

| 126 | [C₁₀H₆]⁺ | Loss of CHO and Cl |

UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The naphthalene ring system is a strong chromophore, exhibiting characteristic π → π* transitions. Unsubstituted naphthalene shows absorption bands around 220 nm, 275 nm, and 312 nm. researchgate.net

The introduction of substituents like the chlorine atom and the aldehyde group modifies the electronic structure and thus the absorption spectrum. Both the chloro group (an auxochrome) and the aldehyde group (a chromophore) extend the conjugation of the system, typically causing a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. ias.ac.inaanda.org The aldehyde's carbonyl group also allows for a weak n → π* transition, which may appear as a shoulder on the tail of the much stronger π → π* absorption bands. researchgate.net Studying the UV-Vis spectra of reaction mixtures can indicate the formation of new chromophoric systems, providing evidence for product formation or the presence of conjugated intermediates.

Table 5: Estimated UV-Visible Absorption Maxima (λₘₐₓ) for 6-Chloronaphthalene-1-carbaldehyde in a Nonpolar Solvent

| Transition Type | Estimated λₘₐₓ (nm) | Region |

| π → π | ~230-250 | UV-C |

| π → π | ~280-300 | UV-B |

| π → π | ~320-340 | UV-A |

| n → π | ~350-380 | UV-A / Visible |

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for 6-Chloronaphthalene-1-carbaldehyde Transformations